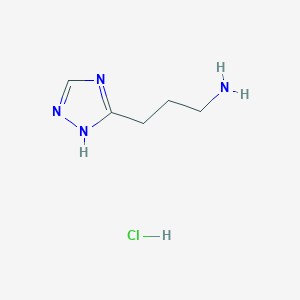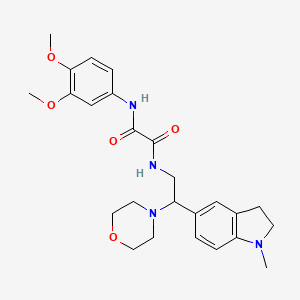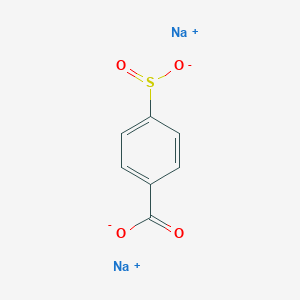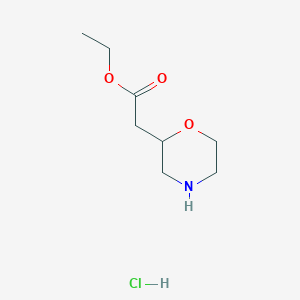
2-(benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfanyl)-3-methyl-6-(trifluoromethyl)-4(3H)-pyrimidinone, or 2-(BSMTP), is an organic compound with a wide range of applications in the scientific research field. It is a highly versatile compound, with a wide variety of uses in the laboratory and in research. 2-(BSMTP) has been used in a variety of fields including biochemistry, pharmacology, and organic chemistry. The compound has been used to synthesize a variety of compounds, as well as to investigate the structure and properties of a wide range of molecules.
Aplicaciones Científicas De Investigación
Crystal Structure and Polymorphism
One study discusses the benzylation and nitrosation of 4-amino-2-(methylsulfanyl)pyrimidin-6(1H)-one, leading to different polymorphic forms. These forms are characterized by various hydrogen bond formations and pi-pi interactions, demonstrating the compound's potential for diverse crystal engineering applications. This research highlights the importance of understanding molecular interactions in designing materials with specific physical properties (Glidewell, Low, Marchal, & Quesada, 2003).
Regioselective Synthesis
Another study presents a highly regioselective synthesis method for a new series of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones. This method yields products with diverse substituents, demonstrating the versatility of pyrimidinone derivatives in synthetic chemistry. The resulting compounds have potential applications in drug development and material science (dos Santos et al., 2015).
Metal Complex Formation
Research into the synthesis, solution speciation, and human serum protein binding of a novel V(IV)O-pyrimidinone complex sheds light on the metal-binding properties of pyrimidinones. These findings could inform the development of new metal-based drugs or diagnostic agents (Gonçalves et al., 2013).
Antifolate Agents
A study on the design and synthesis of classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as antifolates highlights the therapeutic potential of pyrimidinone derivatives. These compounds are evaluated as inhibitors of dihydrofolate reductase (DHFR), an enzyme target in cancer therapy, demonstrating the role of pyrimidinone derivatives in the development of new anticancer agents (Gangjee et al., 2007).
Propiedades
IUPAC Name |
2-benzylsulfanyl-3-methyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2OS/c1-18-11(19)7-10(13(14,15)16)17-12(18)20-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUCVIHPOOBJCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N=C1SCC2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-((2-(dimethylamino)ethyl)(5,7-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2384525.png)

![2-(heptylthio)-1H-benzo[d]imidazole](/img/structure/B2384527.png)
![(Z)-2-Cyano-N-cyclopropyl-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2384528.png)



![1-(Benzo[d][1,3]dioxol-5-yl)-3-((6-phenylpyrimidin-4-yl)methyl)urea](/img/structure/B2384535.png)





![(2Z)-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B2384548.png)